N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide often involves multiple steps, starting from basic aromatic organic acids, esters, and hydrazides, progressing through to the desired oxadiazole derivatives. These processes typically utilize reagents such as N,N-dimethylformamide (DMF) and sodium hydride (NaH) for the formation of acetamide derivatives (A. Rehman et al., 2013; S. Gul et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds akin to N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide is characterized using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These methods confirm the successful synthesis of the target compounds and help in elucidating their structure (A. Rehman et al., 2013; S. Gul et al., 2017).
Chemical Reactions and Properties
The chemical reactions involving compounds of this nature usually entail the transformation of aromatic organic acids into esters, then into hydrazides, and subsequently into oxadiazole derivatives. The specific chemical reactions and properties are determined through synthesis routes that highlight the compound's reactivity and potential functionalities (A. Rehman et al., 2013; S. Gul et al., 2017).
Physical Properties Analysis
The physical properties of such compounds can be deduced from their synthesis and structural analysis. While specific details about the physical properties of N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide are not directly provided, analogous compounds exhibit solubility and stability characteristics pertinent to their structural composition and potential applications (A. Rehman et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are integral to understanding the utility of these compounds. The research on similar compounds reveals insights into their chemical behavior and interactions, which could be extrapolated to understand the chemical properties of N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide (S. Gul et al., 2017).
Scientific Research Applications
Antimicrobial and Anticancer Properties
A series of hydrazide and oxadiazole derivatives, including N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide, have been designed and synthesized for evaluating their potential as antimicrobial and anticancer agents. These compounds showed promising activity against various gram-positive and gram-negative bacteria, as well as fungi. Additionally, they exhibited significant antiproliferative activity against human tumor cell lines, highlighting their potential as chemotherapeutic agents (Kaya et al., 2017).
Pharmacological Activities
The compound and its derivatives have been explored for various pharmacological activities. One study involved the synthesis of acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds were synthesized and evaluated, demonstrating considerable activity in these domains. Such findings suggest the versatility of this compound in pharmacological research (Rani et al., 2016).
Structural and Mechanistic Studies
The compound and its derivatives have been subjects of various structural and mechanistic studies. For instance, a study on a novel 1,3,4-oxadiazole derivative containing a benzimidazole moiety, closely related to the compound , provided insights into its structural characteristics using NMR techniques. Such studies are crucial for understanding the molecular behavior and potential interactions of these compounds, paving the way for their application in drug design and synthesis (Li Ying-jun, 2012).
properties
IUPAC Name |
N-ethyl-2-(3-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-3-23(19(24)14-26-17-11-7-10-16(12-17)25-2)13-18-21-20(22-27-18)15-8-5-4-6-9-15/h4-12H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQAHSHAARKOJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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